2-(4-Methylpyridin-2-yl)acetonitrile

Description

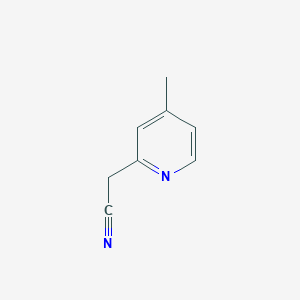

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylpyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-7-3-5-10-8(6-7)2-4-9/h3,5-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGDUGKVESUBLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510487 | |

| Record name | (4-Methylpyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38746-50-8 | |

| Record name | (4-Methylpyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methylpyridin-2-yl)acetonitrile (CAS No. 38746-50-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methylpyridin-2-yl)acetonitrile, a key building block in synthetic and medicinal chemistry. The document delves into its chemical and physical properties, synthesis methodologies, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the utilization of this versatile chemical intermediate.

Introduction: A Versatile Pyridine Derivative

This compound, registered under CAS number 38746-50-8, is a substituted pyridine derivative that has garnered significant interest in the fields of pharmaceutical and agrochemical research.[1] Its structure, featuring a picoline moiety with a cyanomethyl group at the 2-position, provides a unique combination of reactive sites, making it a valuable precursor for the synthesis of a wide array of more complex molecules.[1] The presence of the nitrile group and the pyridine ring are instrumental in the construction of nitrogen-containing heterocyclic compounds, which are prevalent in numerous biologically active molecules.[1] This guide will explore the fundamental characteristics and synthetic utility of this compound, providing a technical framework for its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical is paramount for its effective use in synthesis and analysis. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 38746-50-8 | [2][3] |

| Molecular Formula | C₈H₈N₂ | [2][3] |

| Molecular Weight | 132.16 g/mol | [1][2] |

| Appearance | Liquid | [3] |

| Purity | Typically ≥95% | [3] |

| Boiling Point | 255.481 °C at 760 mmHg | [4] |

| Flash Point | 98.436 °C | [4] |

| Density | 1.056 g/cm³ | [4] |

| Refractive Index | 1.53 | [4] |

| Storage | 2-8°C, sealed, dry | [1] |

Note: Some physical properties are predicted values.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and effective strategy involves the nucleophilic substitution of a suitable leaving group on a picoline precursor with a cyanide anion. One plausible and widely applicable method is the reaction of 2-(chloromethyl)-4-methylpyridine with a cyanide salt.

Proposed Synthetic Pathway

The synthesis can be logically broken down into two main stages: the preparation of the chloromethyl intermediate from 4-methyl-2-picoline-N-oxide, followed by the cyanation reaction.

Sources

2-(4-Methylpyridin-2-yl)acetonitrile physical properties

An In-depth Technical Guide to the Physical Properties of 2-(4-Methylpyridin-2-yl)acetonitrile

Introduction

This compound, identified by CAS Number 38746-50-8, is a pivotal heterocyclic building block in modern organic synthesis.[1][2] Its unique structure, featuring a pyridine ring substituted with both a methyl and an acetonitrile group, renders it a versatile precursor for a wide array of more complex molecules. This guide provides a comprehensive overview of its core physical and spectroscopic properties, offering researchers, scientists, and drug development professionals a foundational understanding of this important chemical intermediate. The compound is particularly valuable in medicinal chemistry for the synthesis of nicotinic receptor ligands and other bioactive molecules targeting neurological disorders, as well as in the development of novel agrochemicals.[3] This document moves beyond a simple data sheet, delving into the causality behind its properties and the methodologies used for their characterization.

Section 1: Core Physicochemical Properties

The fundamental physical properties of a compound govern its behavior in a laboratory setting, from reaction setup and solvent selection to purification and storage. The properties of this compound are summarized below, followed by a detailed discussion.

| Property | Value | Source(s) |

| CAS Number | 38746-50-8 | [1][2] |

| Molecular Formula | C₈H₈N₂ | [2][4] |

| Molecular Weight | 132.16 g/mol | [1][2][3] |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 255.481 °C (at 760 mmHg) | [1][2][5] |

| Density | 1.056 g/cm³ | [2][5] |

| Flash Point | 98.436 °C | [1][2][5] |

| Refractive Index | 1.53 | [2][5] |

| Storage Temperature | 2-8 °C (Recommended) | [3] |

Discussion of Properties:

-

Molecular Identity and Weight : The molecular formula C₈H₈N₂ and a molecular weight of 132.16 g/mol are the cornerstone of all stoichiometric considerations for this compound.[1][2][3][4] This value is derived from the sum of the atomic masses of its constituent atoms.

-

Physical State : At standard ambient temperature and pressure (SATP), this compound exists as a clear, colorless liquid.[4] While some safety data sheets may lack descriptive physical data[1], supplier information consistently confirms its liquid form.

-

Boiling Point : The compound exhibits a relatively high boiling point of 255.481 °C at atmospheric pressure.[1][2][5] This is attributable to its molecular weight combined with the significant dipole moment arising from the polar pyridine ring and the nitrile functional group, which lead to strong intermolecular dipole-dipole interactions.

-

Density and Refractive Index : With a density of 1.056 g/cm³, it is slightly denser than water.[2][5] The refractive index of 1.53 is a characteristic measure of how light propagates through the liquid and serves as a quick, non-destructive method for assessing purity.[2][5]

-

Solubility Profile : While specific quantitative solubility data is not widely published, its molecular structure allows for an expert assessment of its likely behavior. The presence of the nitrogen atoms in the pyridine ring and nitrile group allows for hydrogen bonding with protic solvents. However, the overall structure, with its aromatic ring and hydrocarbon backbone, suggests it will be freely soluble in common organic solvents such as methanol, ethanol, chloroform, and ethyl acetate. Its solubility in water is expected to be limited.

Section 2: Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a chemical substance. The following sections describe the expected spectral features of this compound based on its functional groups and provide generalized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

-

¹H NMR Spectroscopy : The proton NMR spectrum is predicted to show four distinct signals:

-

A singlet in the aromatic region (δ 8.3-8.5 ppm) corresponding to the proton at the 6-position of the pyridine ring.

-

Two signals in the aromatic region (δ 7.0-7.4 ppm) for the protons at the 3- and 5-positions.

-

A singlet at approximately δ 3.9-4.1 ppm for the two methylene protons (-CH₂-CN).

-

A singlet at approximately δ 2.4-2.6 ppm for the three methyl protons (-CH₃).

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display eight signals, corresponding to each unique carbon atom in the molecule. Expected chemical shifts include:

-

Nitrile carbon (C≡N) around δ 117-120 ppm.

-

Five distinct signals for the aromatic carbons of the pyridine ring between δ 120-160 ppm.

-

Aliphatic signals for the methylene carbon (-CH₂) and the methyl carbon (-CH₃) in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands:

-

A sharp and strong absorption peak around 2250 cm⁻¹ , which is highly characteristic of a nitrile (C≡N) stretch.

-

Multiple bands in the 1600-1400 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the pyridine ring.

-

Aromatic C-H stretching bands appearing just above 3000 cm⁻¹ .

-

Aliphatic C-H stretching bands from the methyl and methylene groups appearing just below 3000 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

-

Molecular Ion Peak : Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed would be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 133.08.

-

Fragmentation : Under higher energy conditions (e.g., Electron Ionization), characteristic fragmentation would likely involve the loss of the cyanomethyl radical (•CH₂CN) or cleavage of the pyridine ring, providing further structural confirmation.

Section 3: Experimental Workflows and Protocols

The accurate determination of physical properties relies on standardized and validated experimental procedures. This section outlines the workflow and specific protocols for key characterizations.

General Workflow for Physical Property Determination

The logical flow for characterizing a novel or uncharacterized liquid sample like this compound is depicted below. This ensures that foundational data is collected efficiently and safely before proceeding to more complex analyses.

Caption: Workflow for physical and spectroscopic characterization.

Protocol 1: Boiling Point Determination (Atmospheric Pressure)

Causality : This protocol uses the classical distillation method, a reliable technique for determining the boiling point of a liquid. The principle rests on identifying the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, causing a stable and continuous boil.

Methodology :

-

Apparatus Setup : Assemble a simple distillation apparatus using a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

-

Sample Preparation : Place approximately 5-10 mL of this compound into the round-bottom flask. Add 2-3 boiling chips to ensure smooth boiling and prevent bumping.

-

Thermometer Placement : Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

-

Heating : Gently heat the flask using a heating mantle. Increase the temperature gradually until the liquid begins to boil and a ring of refluxing condensate is observed rising towards the thermometer.

-

Data Recording : Record the temperature when it stabilizes as the vapor bathes the thermometer bulb and the first drops of distillate are collected in the receiving flask. This stable temperature is the boiling point.

-

Validation : Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, a pressure correction may be necessary for comparison with literature values.

Protocol 2: Spectroscopic Sample Preparation for NMR

Causality : Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of solvent is paramount; it must dissolve the analyte without containing protons that would obscure the signals of interest.

Methodology :

-

Solvent Selection : Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with higher polarity, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Sample Weighing : Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Dissolution : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Homogenization : Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

-

Transfer : Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Referencing : The residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) is typically used as a primary internal reference. For highly accurate work, a small amount of a reference standard like tetramethylsilane (TMS) can be added.

-

Analysis : The prepared sample is now ready for insertion into the NMR spectrometer for data acquisition.

Section 4: Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to ensure personnel safety.

-

Handling : All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[1]

-

Potential Hazards : While specific toxicology data for this compound is limited, analogous structures such as 2-(pyridin-4-yl)acetonitrile are classified as harmful if swallowed, inhaled, or in contact with skin, and are known to cause serious eye and skin irritation.[6] It is prudent to treat this compound with similar precautions.

-

Storage : The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The recommended storage condition is under refrigeration at 2-8°C in a tightly sealed container to minimize degradation and volatile loss.[3]

Conclusion

This compound is a liquid organic compound with a well-defined set of physical properties that are critical to its application in synthetic chemistry. Its high boiling point, density, and characteristic spectroscopic signatures provide a clear basis for its identification and use. The methodologies outlined in this guide serve as a trusted framework for researchers to verify these properties and handle the material safely, thereby facilitating its effective use in the synthesis of next-generation pharmaceuticals and other high-value chemical products.

References

- This compound - CymitQuimica. CymitQuimica.

- This compound (CAS No. 38746-50-8) SDS - Guidechem. Guidechem.

- SAFETY D

- This compound - MySkinRecipes. MySkinRecipes.

- 2-(Pyridin-4-yl)acetonitrile | C7H6N2 | CID 4112085 - PubChem. PubChem.

- Buy this compound from HANGZHOU LEAP CHEM CO., LTD. - ECHEMI. ECHEMI.

- 38746-50-8, this compound Formula - ECHEMI. ECHEMI.

- This compound | 38746-50-8 - Sigma-Aldrich. Sigma-Aldrich.

Sources

An In-depth Technical Guide to 2-(4-Methylpyridin-2-yl)acetonitrile: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methylpyridin-2-yl)acetonitrile (CAS No. 38746-50-8), a pivotal heterocyclic building block in modern organic synthesis. With a molecular weight of 132.17 g/mol , this compound serves as a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This document details its physicochemical properties, proposes a robust synthetic pathway with a step-by-step protocol, and offers an analysis of its predicted spectroscopic characteristics. Furthermore, it explores the molecule's core reactivity, focusing on the activated methylene bridge, and discusses its applications in medicinal chemistry, particularly in the synthesis of nicotinic receptor ligands for neurological disorders. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical architecture of this versatile pyridine derivative.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted pyridine derivative featuring both a methyl group and a cyanomethyl substituent. This unique arrangement of functional groups imparts a specific reactivity profile that is highly valuable for constructing more complex molecular architectures. The compound is typically encountered as a liquid at room temperature and requires refrigerated storage to ensure long-term stability.[1]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈N₂ | [2][3] |

| Molecular Weight | 132.17 g/mol | [2] |

| CAS Number | 38746-50-8 | [2][3] |

| Appearance | Liquid | [3] |

| Purity (Typical) | ≥95% | [3] |

| Boiling Point | 255.5 °C at 760 mmHg | [2] |

| Density | 1.056 g/cm³ | [2] |

| Flash Point | 98.4 °C | [2] |

| Storage Conditions | 2-8°C, sealed, dry | [1] |

Proposed Synthesis Pathway and Experimental Protocol

While a definitive, peer-reviewed synthesis for this compound is not widely published, a plausible and efficient route can be designed based on established transformations of pyridine N-oxides. The following protocol adapts the well-documented method of introducing a cyano group onto a pyridine ring, a procedure known for its reliability and good yields with related substrates.

The overall strategy involves the N-oxidation of the starting material, 2,4-lutidine (2,4-dimethylpyridine), followed by a selective functionalization of one methyl group and subsequent cyanation. A more direct, albeit less documented, approach involves the direct cyanomethylation of 2-chloro-4-methylpyridine. However, the N-oxide route provides a robust and well-precedented alternative.

A general procedure inspired by the synthesis of 2-cyano-6-methylpyridine is proposed below.[4] This involves activating the 2-methyl position via N-oxide formation, followed by reaction with a cyanating agent.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2,4-Lutidine-N-oxide

-

To a stirred solution of 2,4-lutidine (1.0 eq) in glacial acetic acid (5 vol), slowly add hydrogen peroxide (30% aq. solution, 2.5 eq) while maintaining the temperature below 40°C with an ice bath.

-

After the addition is complete, heat the reaction mixture to 70-80°C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium carbonate.

-

Extract the aqueous layer with dichloromethane (3 x 10 vol).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Suspend 2,4-lutidine-N-oxide (1.0 eq) in acetic anhydride (3 vol) and heat the mixture to reflux (approx. 140°C) for 2 hours to form the reactive 1-acetoxy-2,4-dimethylpyridinium intermediate.

-

Cool the mixture to room temperature and remove the excess acetic anhydride under vacuum.

-

Dissolve the crude residue in a suitable solvent like water or a water/acetonitrile mixture.

-

In a separate flask, prepare an aqueous solution of potassium cyanide (KCN, 2-3 eq). Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Cool the cyanide solution in an ice bath and add the solution of the pyridinium intermediate dropwise, ensuring the temperature does not exceed 10°C.

-

Allow the reaction to stir at room temperature for 12-18 hours.

-

Extract the reaction mixture with ethyl acetate (3 x 10 vol).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | δ ~8.4 (d, 1H, H6-pyridine), ~7.1 (s, 1H, H3-pyridine), ~7.0 (d, 1H, H5-pyridine), ~3.9 (s, 2H, -CH₂CN), ~2.4 (s, 3H, -CH₃) |

| ¹³C NMR | δ ~155 (C2-pyr), ~149 (C6-pyr), ~148 (C4-pyr), ~125 (C5-pyr), ~124 (C3-pyr), ~117 (CN), ~25 (-CH₂CN), ~21 (-CH₃) |

| FT-IR (cm⁻¹) | ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~2250 (C≡N stretch, strong), ~1600, 1570, 1450 (Pyridine ring C=C and C=N stretches) |

| Mass Spec (EI) | Molecular Ion [M]⁺ at m/z = 132. Prominent fragments at m/z = 92 ([M-CH₂CN]⁺), m/z = 91 ([M-CH₃CN]⁺). |

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from two primary features: the activated methylene group and the pyridine ring itself.

Reactivity of the Methylene Group

The protons on the methylene carbon adjacent to both the electron-withdrawing nitrile group and the pyridine ring are acidic (pKa ~20-22 in DMSO). This allows for easy deprotonation with a suitable base (e.g., NaH, LDA, KOtBu) to form a stabilized carbanion. This nucleophile is the cornerstone of the molecule's utility, enabling a wide range of carbon-carbon bond-forming reactions.

This reactivity has been demonstrated in related pyridylacetonitriles, which are used as precursors for a variety of functionally substituted azoles and condensed azoles.[5] For instance, the generated carbanion can participate in alkylations, acylations, and condensations with electrophiles to build more elaborate molecular scaffolds.

Caption: Core reactivity pathway of the activated methylene group.

Applications in Medicinal Chemistry

This compound is primarily employed as an intermediate in the synthesis of pharmaceuticals.[1] The pyridine and nitrile moieties are common features in bioactive molecules. Its structure makes it particularly suitable for constructing nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry.[1]

It is frequently used in programs targeting neurological disorders, where it serves as a key fragment for building nicotinic receptor ligands and other neurologically active agents.[1] The ability to elaborate the structure via the cyanomethyl group allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.

Safety, Handling, and Storage

While a specific, comprehensive GHS classification for this compound is not available, data from its structural components (acetonitrile and pyridine derivatives) suggest it should be handled as a potentially hazardous substance.

-

General Handling: Use in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear self-contained breathing apparatus if necessary.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C.[1]

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in research and development, particularly within the pharmaceutical and agrochemical sectors. Its key structural features—an accessible nucleophilic center at the methylene bridge and a modifiable pyridine core—provide chemists with a powerful tool for the synthesis of complex, nitrogen-containing molecules. While detailed public data on its synthesis and spectral characterization is sparse, this guide provides a robust framework based on established chemical principles to facilitate its use in the laboratory. As the demand for novel heterocyclic compounds continues to grow, the importance of building blocks like this compound is set to increase.

References

-

Organic Syntheses. 2-cyano-6-methylpyridine. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

Al-Zaydi, K. M. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(5), 1735–1745. Available from: [Link]

Sources

- 1. 2-CYANO-4-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. guidechem.com [guidechem.com]

- 5. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Characterization of 2-(4-Methylpyridin-2-yl)acetonitrile

Abstract

This technical guide provides a comprehensive framework for the definitive characterization of 2-(4-Methylpyridin-2-yl)acetonitrile (CAS No. 38746-50-8). Addressed to researchers and professionals in drug development, this document navigates the ambiguity surrounding the compound's physical state by establishing a systematic workflow. We present a self-validating protocol for melting point determination as the primary arbiter of its physical form at ambient temperature. Furthermore, this guide details the requisite spectroscopic methodologies—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for unequivocal structural confirmation and purity assessment. By integrating established principles with data extrapolated from analogous structures, this paper serves as an authoritative resource for the rigorous scientific investigation of this and similar pharmaceutical intermediates.

Introduction: Resolving Ambiguity in Physicochemical Properties

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its structure, combining a pyridine ring and a nitrile group, makes it a valuable precursor for synthesizing a range of bioactive molecules. A survey of supplier technical data reveals a critical inconsistency regarding its physical state, with some sources classifying it as a liquid.[2] This ambiguity necessitates a rigorous, first-principles approach to its characterization.

The melting point of a crystalline solid is a fundamental and highly sensitive indicator of its identity and purity. For a substance procured or synthesized in-house, particularly one with conflicting literature data, an experimental determination of its melting point is the first logical step in its analytical workflow. A sharp, well-defined melting range provides strong evidence of a pure, solid compound, whereas the absence of a distinct melting event up to its boiling point would confirm a liquid state at ambient conditions.

This guide outlines the authoritative procedures for not only resolving the question of its physical state via melting point analysis but also for comprehensively validating its molecular structure and purity through spectroscopic means.

Core Data Summary

All quantitative data pertaining to this compound is summarized in the table below. Note that the melting point is presented as a procedural outcome to be determined, reflecting the current ambiguity.

| Property | Value | Source(s) |

| CAS Number | 38746-50-8 | [2][3][4] |

| Molecular Formula | C₈H₈N₂ | [1][2][3][4] |

| Molecular Weight | 132.16 g/mol | [1][4] |

| Physical State | Ambiguous (Reported as Liquid) | [2] |

| Boiling Point | 255.5 °C at 760 mmHg | [4] |

| Melting Point | To Be Determined | N/A |

Experimental Workflow for Definitive Characterization

The following workflow provides a logical sequence of experiments to definitively characterize a new or existing sample of this compound.

Sources

An In-depth Technical Guide to the Solubility of 2-(4-Methylpyridin-2-yl)acetonitrile

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 2-(4-Methylpyridin-2-yl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds.[1] While specific solubility data for this compound is not extensively published, this document serves as a foundational resource, equipping researchers with the theoretical knowledge and practical protocols to conduct rigorous solubility assessments. The ensuing discussion delves into the physicochemical properties of this compound, the thermodynamic principles governing its dissolution, and detailed experimental workflows for both gravimetric and spectroscopic methods of solubility determination. Furthermore, this guide offers insights into the interpretation of solubility data and its implications for drug development.

Introduction: The Significance of Solubility in Pharmaceutical Development

In the realm of pharmaceutical sciences, the aqueous solubility of a drug candidate is a paramount physical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile. A compound must be in a dissolved state to be absorbed from the gastrointestinal tract and exert its pharmacological effect.[2][3] Poor aqueous solubility is a major challenge in drug development, often leading to low and variable bioavailability, which can compromise therapeutic outcomes.[2]

This compound (C₈H₈N₂) is a heterocyclic compound featuring a pyridine ring and a nitrile group, making it a valuable building block in medicinal chemistry.[1] Its structural motifs are found in a variety of bioactive molecules, including nicotinic receptor ligands.[1] Understanding the solubility of this intermediate is crucial for optimizing reaction conditions, purification processes, and for the formulation of any final drug product derived from it.

This technical guide is designed to provide a robust framework for approaching the solubility determination of this compound. It emphasizes the "why" behind experimental choices, ensuring that the described protocols are not just a series of steps but a self-validating system for generating reliable and reproducible data.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a compound is essential for predicting its solubility behavior. The principle of "like dissolves like" is a cornerstone of solubility prediction, suggesting that substances with similar polarities are more likely to be soluble in one another.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂ | [6] |

| Molecular Weight | 132.16 g/mol | [1] |

| Appearance | Liquid | [6] |

| Storage | 2-8°C, sealed, dry | [1] |

The structure of this compound, with its polar pyridine and nitrile functionalities, suggests it will exhibit some degree of polarity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the nitrile group also contributes to the molecule's polarity. However, the presence of the methyl group and the aromatic ring introduces non-polar character. Therefore, its solubility is expected to be moderate in polar solvents and potentially higher in semi-polar organic solvents.

Theoretical Framework: The Thermodynamics of Dissolution

Solubility is a thermodynamic equilibrium process, where the rate of dissolution of a solute is equal to the rate of precipitation at a given temperature and pressure.[7][8] The change in Gibbs free energy (ΔG) for the dissolution process determines the spontaneity of dissolution. For a substance to dissolve, ΔG must be negative. The relationship between Gibbs free energy, enthalpy (ΔH), and entropy (ΔS) is given by the equation:

ΔG = ΔH - TΔS

-

Enthalpy of Solution (ΔH) : This represents the heat absorbed or released during dissolution. It is the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.[9]

-

Entropy of Solution (ΔS) : This is the change in disorder of the system upon dissolution. Generally, dissolution leads to an increase in entropy as the ordered crystal lattice of the solute is disrupted.[8]

The solubility of a compound is also significantly influenced by temperature. For most solid solutes, the dissolution process is endothermic (ΔH > 0), meaning that solubility increases with an increase in temperature, in accordance with Le Chatelier's principle.[7][10]

Experimental Determination of Solubility

The following sections provide detailed protocols for determining the solubility of this compound. The choice of method will depend on the available equipment, the required accuracy, and the properties of the compound and solvent.

Gravimetric Method: The Gold Standard for Accuracy

The gravimetric method is a classic and highly accurate technique for determining equilibrium solubility.[3][11] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent.

Experimental Protocol: Gravimetric Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-capped vial). The presence of undissolved solid is crucial to ensure saturation.[11]

-

Place the container in a constant temperature bath and agitate (e.g., using a magnetic stirrer or a shaker) for a sufficient period to reach equilibrium. A common duration is 24-48 hours.[12]

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.

-

Filter the supernatant through a suitable membrane filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[12]

-

-

Quantification:

-

Transfer the filtered, saturated solution to a pre-weighed, dry container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the compound) until a constant weight of the dried solute is achieved.[3][11]

-

The mass of the dissolved solute is the difference between the final and initial weights of the container.

-

-

Calculation:

-

Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of solvent in L)

-

Diagram: Gravimetric Solubility Determination Workflow

Caption: Workflow for Gravimetric Solubility Determination.

Spectroscopic Method: High-Throughput Screening

For rapid screening of solubility in multiple solvents or at different conditions, UV-Vis spectroscopy offers a high-throughput alternative.[13][14] This method relies on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Experimental Protocol: Spectroscopic Solubility Determination

-

Preparation of Standard Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear.

-

-

Preparation of Saturated Solution and Sampling:

-

Follow steps 1 and 2 of the gravimetric method to prepare a saturated solution and separate the undissolved solid.

-

-

Analysis:

-

Dilute a known volume of the filtered, saturated solution with the solvent to bring the absorbance within the linear range of the standard curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the standard curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Diagram: Spectroscopic Solubility Determination Workflow

Caption: Workflow for Spectroscopic Solubility Determination.

Data Interpretation and Implications

The solubility data obtained from these experiments should be presented in a clear and concise format, such as the table below.

Table 2: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Dielectric Constant | Solubility (g/L) | Classification |

| Water | 80.1 | (Experimental Value) | (e.g., Sparingly Soluble) |

| Ethanol | 24.5 | (Experimental Value) | (e.g., Soluble) |

| Acetonitrile | 37.5 | (Experimental Value) | (e.g., Freely Soluble) |

| Dichloromethane | 9.1 | (Experimental Value) | (e.g., Very Soluble) |

| Hexane | 1.9 | (Experimental Value) | (e.g., Insoluble) |

The results should be analyzed in the context of the solvent's properties. A higher solubility in polar protic and aprotic solvents would be consistent with the polar nature of the pyridine and nitrile groups. Low solubility in non-polar solvents like hexane would be expected due to the "like dissolves like" principle.[5]

For drug development, if the aqueous solubility is found to be low, various formulation strategies may need to be considered, such as salt formation, co-solvency, or the use of cyclodextrins to enhance solubility and bioavailability.

Conclusion

While readily available solubility data for this compound is scarce, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for its determination. By employing rigorous experimental techniques such as the gravimetric and spectroscopic methods, researchers can generate high-quality, reliable solubility data. This information is indispensable for the informed progression of this compound and its derivatives through the drug development pipeline, from early-stage discovery to formulation. The principles and methodologies outlined herein are broadly applicable and serve as a valuable resource for scientists and researchers in the pharmaceutical industry.

References

-

Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

-

LibreTexts. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-3.

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?[Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

-

Wikipedia. (n.d.). Solubility. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Elmhurst University. (n.d.). Solubility. [Link]

-

JoVE. (2020, March 26). Video: Solubility - Concept. [Link]

-

Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529. [Link]

- Lund University Publications. (n.d.).

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

ResearchGate. (2025, August 6). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. [Link]

-

Wired Chemist. (n.d.). Gravimetric Analysis. [Link]

-

Scientific Research Publishing. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. [Link]

-

American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Organic Syntheses. (n.d.). α-Amino Ketones. [Link]

-

National Center for Biotechnology Information. (n.d.). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. [Link]

-

PubChemLite. (n.d.). 2-(4-methylpyridin-3-yl)acetonitrile (C8H8N2). [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. pharmajournal.net [pharmajournal.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Solubility - Wikipedia [en.wikipedia.org]

- 8. Video: Solubility - Concept [jove.com]

- 9. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Solubility [chem.fsu.edu]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scirp.org [scirp.org]

An In-Depth Technical Guide to the Predicted Spectral Data of 2-(4-Methylpyridin-2-yl)acetonitrile

Abstract

2-(4-Methylpyridin-2-yl)acetonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, primarily for its role as a scaffold in the synthesis of novel therapeutic agents.[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in research and development. This guide provides a comprehensive, in-depth analysis of the predicted spectral data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this document leverages a predictive and comparative approach. The spectral characteristics are predicted based on established principles of spectroscopy and are corroborated by comparison with the known experimental data of structurally related analogues, namely 2-pyridylacetonitrile and 4-methylpyridine. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the spectral interpretation of this and similar molecules.

Introduction: The Significance of this compound in Modern Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[2] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a valuable component in designing molecules that target specific biological receptors.[2] Substituted pyridylacetonitriles, such as this compound, are versatile intermediates in the synthesis of more complex molecules, including those with potential applications as dopamine transporter inhibitors and other neurologically active agents.[1][3]

The precise characterization of such intermediates is a critical step in the drug development pipeline, ensuring the identity, purity, and stability of the synthesized compounds. Spectroscopic techniques are the cornerstone of this characterization process. This guide delves into the predicted spectral data of this compound, providing a detailed interpretation that can aid researchers in its synthesis, purification, and further derivatization.

Disclaimer: The spectral data presented in this guide are predicted based on theoretical models, computational tools, and comparative analysis with structurally similar compounds. While these predictions are grounded in established spectroscopic principles, they should be considered as a guide for the interpretation of experimentally acquired data.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.[4]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the acetonitrile group, and the methyl protons.

Interpretation of the Predicted ¹H NMR Spectrum

The chemical shifts (δ) are predicted relative to a tetramethylsilane (TMS) standard. The interpretation is based on the electronic effects of the substituents on the pyridine ring and a comparative analysis with the experimental spectra of 2-pyridylacetonitrile and 4-methylpyridine.[5][6]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |

| H-6 | ~8.5 | Doublet (d) | ~5.0 | The proton at the 6-position is adjacent to the nitrogen atom, leading to significant deshielding. It is coupled to the proton at the 5-position. |

| H-5 | ~7.2 | Doublet of Doublets (dd) | ~5.0, ~1.5 | This proton is coupled to both H-6 and H-3. The coupling to H-6 is a larger vicinal coupling, while the coupling to H-3 is a smaller meta coupling. |

| H-3 | ~7.1 | Singlet (or narrow doublet) | ~1.5 | This proton is meta-coupled to H-5. The small coupling constant may result in the signal appearing as a singlet or a very narrowly split doublet. |

| -CH₂- | ~3.9 | Singlet (s) | N/A | The methylene protons are adjacent to the electron-withdrawing nitrile group and the pyridine ring, causing a downfield shift. They are not coupled to any other protons. |

| -CH₃ | ~2.4 | Singlet (s) | N/A | The methyl protons are attached to the pyridine ring and are expected to have a chemical shift similar to that of the methyl group in 4-methylpyridine. They are not coupled to other protons. |

Causality Behind Predicted Shifts:

-

Pyridine Ring Protons: The electron-withdrawing nature of the nitrogen atom in the pyridine ring deshields the adjacent protons (H-6). The cyanomethyl group at the 2-position and the methyl group at the 4-position will also influence the electronic distribution and thus the chemical shifts of the ring protons. The predicted values are an interpolation between the observed shifts in 2-pyridylacetonitrile and 4-methylpyridine.[5][6]

-

Methylene Protons (-CH₂-): The proximity to both the aromatic pyridine ring and the strongly anisotropic nitrile group results in a significant downfield shift for these protons.

-

Methyl Protons (-CH₃): The electron-donating nature of the methyl group slightly shields the protons on the pyridine ring and its own protons are found in the typical alkyl-aromatic region.

Diagram 1: Molecular Structure and Proton Assignments

Caption: Molecular structure with proton numbering.

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.[4]

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound will show eight distinct signals, corresponding to the five unique carbon atoms in the pyridine ring, the methylene carbon, the nitrile carbon, and the methyl carbon.

Interpretation of the Predicted ¹³C NMR Spectrum

The chemical shifts are predicted based on the known effects of substituents on the pyridine ring and by comparison with the experimental data for 2-pyridylacetonitrile and 4-methylpyridine.[7][8]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |

| C-2 | ~158 | The carbon atom attached to the nitrogen and the cyanomethyl group is significantly deshielded. |

| C-6 | ~150 | The carbon atom adjacent to the nitrogen is deshielded. |

| C-4 | ~148 | The carbon atom bearing the methyl group is deshielded, similar to the C-4 in 4-methylpyridine. |

| C-5 | ~124 | Aromatic CH carbon. |

| C-3 | ~121 | Aromatic CH carbon. |

| -C≡N | ~118 | The nitrile carbon has a characteristic chemical shift in this region. |

| -CH₂- | ~25 | The sp³ hybridized methylene carbon. |

| -CH₃ | ~21 | The methyl carbon, with a chemical shift typical for an alkyl group on an aromatic ring. |

Causality Behind Predicted Shifts:

-

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents. The carbons directly bonded to the nitrogen (C-2 and C-6) are the most deshielded.

-

Nitrile Carbon (-C≡N): The sp-hybridized carbon of the nitrile group has a characteristic chemical shift in the 115-125 ppm range.

-

Aliphatic Carbons (-CH₂- and -CH₃): These sp³-hybridized carbons appear in the upfield region of the spectrum.

Diagram 2: Molecular Structure and Carbon Assignments

Caption: Molecular structure with carbon numbering.

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]

Predicted IR Spectrum

The IR spectrum of this compound is predicted to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, the C≡N stretching of the nitrile group, and the C=C and C=N stretching vibrations of the pyridine ring.

Interpretation of the Predicted IR Spectrum

The predicted vibrational frequencies are based on the known absorption ranges for specific functional groups and comparison with the experimental IR spectra of 2-pyridylacetonitrile and 4-methylpyridine.[5][10][11]

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | Characteristic of C-H bonds on an aromatic ring. |

| Aliphatic C-H Stretch | 3000-2850 | Medium to Weak | Corresponding to the C-H bonds of the methylene and methyl groups. |

| C≡N Stretch | ~2250 | Medium to Strong | The nitrile group has a very characteristic and sharp absorption band in this region. |

| C=C and C=N Stretch | 1600-1450 | Medium to Strong | These bands are characteristic of the pyridine ring vibrations. |

| C-H Bend | 1450-1350 | Medium | Bending vibrations of the aliphatic C-H bonds. |

| Aromatic C-H Bend | 900-650 | Strong | Out-of-plane bending vibrations of the aromatic C-H bonds, which can be diagnostic of the substitution pattern. |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.[12]

Predicted Mass Spectrum

The mass spectrum of this compound, likely obtained by electron ionization (EI), is predicted to show a molecular ion peak (M⁺) and several fragment ions.

Interpretation of the Predicted Mass Spectrum

The molecular weight of this compound (C₈H₈N₂) is 132.16 g/mol .[13] The predicted fragmentation pattern is based on the stability of the resulting ions and radicals.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula | Justification |

| 132 | [M]⁺ | [C₈H₈N₂]⁺ | Molecular ion. |

| 131 | [M-H]⁺ | [C₈H₇N₂]⁺ | Loss of a hydrogen atom, likely from the methylene group, to form a stable radical cation. |

| 105 | [M-HCN]⁺ | [C₇H₇N]⁺ | Loss of hydrogen cyanide from the molecular ion. |

| 92 | [M-CH₂CN]⁺ | [C₆H₆N]⁺ | Cleavage of the bond between the pyridine ring and the methylene group, resulting in the 4-methylpyridine radical cation. This is expected to be a prominent peak. |

| 78 | [C₅H₄N]⁺ | [C₅H₄N]⁺ | Loss of the methyl group from the 4-methylpyridine fragment. |

Diagram 3: Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways.

Experimental Protocols

For the successful acquisition of high-quality spectral data, the following general protocols are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences. For ¹³C, a proton-decoupled sequence is typically used.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, for example, via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectral data of this compound. By leveraging theoretical principles and comparative data from structurally related compounds, a comprehensive spectral profile has been constructed. This guide serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, enabling them to confidently interpret the spectral data of this important heterocyclic intermediate and to facilitate its use in the development of novel chemical entities. The ultimate confirmation of these predictions will, of course, rely on the experimental acquisition and analysis of the spectra for this compound.

References

-

EPFL. (n.d.). Web-based application for in silico fragmentation. MS tools. Retrieved from [Link]

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

-

Ghafouri, R., & Powers, R. (2023). COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites. Analytical Chemistry. Retrieved from [Link]

-

Al-Zaydi, K. M. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(3), 1313-1325. Retrieved from [Link]

-

ResearchGate. (2023). How to predict IR Spectra?. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link]

-

Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 291. Retrieved from [Link]

-

YouTube. (2023). IR Spectra Predicting Tools. Retrieved from [Link]

-

Calistry. (n.d.). Mass Spectroscopy Fragment Finder Calculator. Retrieved from [Link]

-

Gómez, G., et al. (2025). Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics. Journal of Chemical Theory and Computation. Retrieved from [Link]

-

Chemaxon. (n.d.). Marvin - Chemical Drawing Software. Retrieved from [Link]

-

ChemHelp ASAP. (2023). predicting likely fragments in a mass spectrum. YouTube. Retrieved from [Link]

-

ResearchGate. (2013). Is there any software to predict IR frequency of organic compounds?. Retrieved from [Link]

-

MDPI. (n.d.). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methylpyridine - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

MLatom. (2024). Molecular IR spectra simulations online!. Retrieved from [Link]

-

ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Methylpyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Metin, Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyridylacetonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Pyridineacetonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Chen, J., et al. (2004). Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. Journal of medicinal chemistry, 47(19), 4847–4855.

- Joseph, S., & Comins, D. L. (2002). Synthetic applications of chiral 2,3-dihydro-4-pyridones. Current opinion in drug discovery & development, 5(6), 870–880.

- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & medicinal chemistry letters, 38, 127849.

- Grech, D., et al. (2020). Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. The journal of physical chemistry. B, 124(1), 186–197.

- Taylor, C. M., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of medicinal chemistry, 65(17), 11633–11652.

Sources

- 1. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic applications of chiral 2,3-dihydro-4-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Pyridylacetonitrile(2739-97-1) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Methylpyridine(108-89-4) IR Spectrum [m.chemicalbook.com]

- 11. Pyridine, 4-methyl- [webbook.nist.gov]

- 12. youtube.com [youtube.com]

- 13. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(4-Methylpyridin-2-yl)acetonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For novel heterocyclic compounds like 2-(4-Methylpyridin-2-yl)acetonitrile, a key intermediate in pharmaceutical synthesis, a comprehensive understanding of its ¹H NMR spectrum is paramount for identity confirmation, purity assessment, and reaction monitoring. This guide provides a detailed theoretical prediction, a robust experimental protocol for data acquisition, and a thorough interpretation of the ¹H NMR spectrum of the title compound. By grounding our analysis in the fundamental principles of chemical shifts and spin-spin coupling, supplemented with data from analogous structures, we offer a definitive resource for scientists working with this and related pyridyl compounds.

Introduction: The Structural Significance of this compound

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Substituted pyridines, such as this compound (Figure 1), serve as versatile building blocks for accessing more complex molecular architectures. The molecule's structure combines a 4-methylpyridine (γ-picoline) core with a cyanomethyl (-CH₂CN) substituent at the 2-position. This combination of an aromatic heterocycle and a reactive nitrile group makes it a valuable precursor in drug discovery programs.

Given its importance, unambiguous structural verification is the first critical step in its application. ¹H NMR spectroscopy provides a precise fingerprint of the molecule by mapping its proton environments. This guide deconstructs the expected ¹H NMR spectrum, enabling researchers to confidently identify the compound and assess its purity.

Theoretical Framework and Spectral Prediction

The ¹H NMR spectrum is governed by the chemical environment of each proton, which determines its chemical shift (δ), and its proximity to other non-equivalent protons, which dictates the signal's splitting pattern (multiplicity) through spin-spin coupling (J).

Molecular Structure and Proton Environments

The structure of this compound possesses four distinct proton environments, which have been labeled for clarity in the diagram below.

Figure 1: Molecular structure and proton labeling scheme for this compound.

-

Aromatic Protons: H-3, H-5, and H-6 on the pyridine ring.

-

Methylene Protons: The two protons of the cyanomethyl group, labeled H-α.

-

Methyl Protons: The three protons of the methyl group at the 4-position, labeled H-Me.

Predicted Chemical Shifts (δ)

The chemical shift of a proton is highly sensitive to the electron density around it. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm), while electron-donating groups cause an upfield shift.

-

Aromatic Protons (δ 7.0 - 8.5 ppm): Protons on a pyridine ring are generally found at a higher chemical shift than those on a benzene ring due to the deshielding effect of the electronegative nitrogen atom.[1][2]

-

H-6: This proton is ortho to the ring nitrogen, placing it in the most deshielded environment. Its signal is expected to be the furthest downfield, likely around δ 8.4 - 8.6 ppm .[3]

-

H-5: This proton is meta to the nitrogen and ortho to the electron-donating methyl group. Its chemical shift will be influenced by both, but its position relative to the other ring protons places it in the middle of the aromatic region, predicted around δ 7.1 - 7.3 ppm .

-

H-3: This proton is meta to the nitrogen and ortho to the electron-withdrawing cyanomethyl group. The proximity to the -CH₂CN group will cause a downfield shift compared to H-5. A predicted range is δ 7.3 - 7.5 ppm .

-

-

Methylene Protons (H-α, δ ~4.0 ppm): These protons are in a "benzylic-like" position, adjacent to the aromatic ring, which typically shifts them to δ 2.3-3.0 ppm.[4][5] Additionally, they are alpha to an electron-withdrawing cyano group, which further deshields them.[6] The synergistic effect of both groups is expected to shift this signal significantly downfield to approximately δ 3.9 - 4.2 ppm .

-

Methyl Protons (H-Me, δ ~2.4 ppm): Protons of a methyl group attached to an aromatic ring typically resonate around δ 2.3-2.5 ppm.[4] Data for 4-methylpyridine shows this signal at δ 2.34-2.35 ppm, and this is not expected to change significantly.[3] We predict a chemical shift of δ 2.3 - 2.5 ppm .

Predicted Spin-Spin Coupling (J)

Spin-spin coupling arises from the interaction of nuclear spins through the bonding electrons, resulting in the splitting of NMR signals. The magnitude of this interaction is the coupling constant, J, measured in Hertz (Hz).[7]

Figure 2: Predicted spin-spin coupling network for this compound.

-

H-6: Coupled only to H-5 through a three-bond (ortho) coupling. It will appear as a doublet (d) with ³J ≈ 5-8 Hz .

-

H-5: Coupled to H-6 (ortho) and H-3 (meta). It will appear as a doublet of doublets (dd) with ³J ≈ 5-8 Hz and ⁴J ≈ 1-3 Hz .[8]

-

H-3: Coupled to H-5 through a four-bond (meta) coupling. It may also exhibit very weak long-range coupling to the methyl protons. It is expected to appear as a narrow singlet (s) or a finely split doublet (d) with ⁴J ≈ 1-3 Hz .

-

H-α (Methylene): These two protons are chemically equivalent and have no adjacent non-equivalent protons. Therefore, they will appear as a singlet (s) .

-

H-Me (Methyl): These three protons are equivalent and are too far removed from the aromatic protons for significant coupling. They will appear as a singlet (s) .

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an NMR spectrum is critically dependent on meticulous sample preparation and appropriate instrument parameter selection. The following protocol is a self-validating system designed for acquiring a high-resolution spectrum.

Objective: To obtain a clean, high-resolution ¹H NMR spectrum suitable for structural confirmation and purity analysis.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Using a calibrated pipette, add ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice due to its excellent solubilizing power for many organics and its single residual solvent peak at δ 7.26 ppm.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift calibration is required (modern spectrometers often reference the residual solvent peak).

-

Cap the NMR tube and vortex gently for 30 seconds or until the sample is fully dissolved. Visually inspect for any undissolved particulate matter.

-

-

Instrument Setup & Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃). This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to optimize its homogeneity. This is achieved by adjusting the shim coils while observing the shape of the lock signal or a strong singlet (like TMS). A well-shimmed sample will produce sharp, symmetrical peaks. Poor shimming is a common source of broad peaks and distorted multiplets.[8]

-

-

Data Acquisition:

-

Use a standard one-pulse ¹H acquisition experiment.

-

Set the spectral width to cover the expected range of proton signals (e.g., from -1 to 10 ppm).

-

Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

-

Apply a 90° pulse angle and ensure a sufficient relaxation delay (e.g., 1-2 seconds) to allow for complete magnetization recovery between scans, ensuring accurate signal integration.

-

-

Data Processing:

-

Apply a Fourier Transform to convert the acquired Free Induction Decay (FID) signal from the time domain to the frequency domain.

-

Phase the resulting spectrum manually to ensure all peaks are in pure absorption mode (positive and symmetrical).

-

Apply a baseline correction to ensure the baseline is flat and at zero intensity.

-

Calibrate the chemical shift axis by setting the residual solvent peak (CDCl₃ at δ 7.26 ppm) or the TMS peak (δ 0.00 ppm) to its known value.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Figure 3: Standardized workflow for ¹H NMR data acquisition and processing.

Data Interpretation and Summary

Based on the theoretical analysis, the ¹H NMR spectrum of this compound is expected to exhibit five distinct signals. The predicted data is summarized in Table 1 for easy reference.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant(s), J (Hz) | Integration |

| H-6 | 8.4 – 8.6 | Doublet (d) | ³J ≈ 5-8 | 1H |

| H-3 | 7.3 – 7.5 | Singlet (s) or narrow d | ⁴J ≈ 1-3 | 1H |

| H-5 | 7.1 – 7.3 | Doublet of Doublets (dd) | ³J ≈ 5-8, ⁴J ≈ 1-3 | 1H |

| H-α (-CH₂-) | 3.9 – 4.2 | Singlet (s) | N/A | 2H |

| H-Me (-CH₃) | 2.3 – 2.5 | Singlet (s) | N/A | 3H |

Analysis Narrative:

-

The signal furthest downfield, a doublet integrating to 1H around δ 8.5 ppm, is unambiguously assigned to H-6 , due to its proximity to the ring nitrogen.

-

The signal integrating to 2H around δ 4.0 ppm is assigned to the methylene protons (H-α) . Its singlet nature confirms it has no adjacent proton neighbors, and its significant downfield shift is a key signature of the combined influence of the pyridine ring and the cyano group.

-

The singlet integrating to 3H around δ 2.4 ppm is characteristic of the methyl group protons (H-Me) attached to the aromatic ring.

-

The remaining two signals in the aromatic region, each integrating to 1H, belong to H-3 and H-5. The doublet of doublets around δ 7.2 ppm is assigned to H-5 , showing coupling to both H-6 and H-3. The remaining signal, a singlet or narrow doublet around δ 7.4 ppm, is therefore assigned to H-3 . The integration ratio of all signals (1:1:1:2:3) provides the final layer of confirmation for the proposed structure.

Conclusion

The ¹H NMR spectrum of this compound presents a clear and interpretable set of signals that are highly characteristic of its molecular structure. The key diagnostic features are the downfield doublet for the H-6 proton, the unique downfield singlet for the cyanomethylene protons around δ 4.0 ppm, and the distinct splitting patterns of the three aromatic protons. This in-depth guide provides researchers with the theoretical foundation and practical framework necessary to confidently acquire, interpret, and utilize the ¹H NMR spectrum of this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

- Filo, E. (n.d.). The proton NMR chemical shifts of the hydrogens in pyridine are shown.

- Mirek, J., & Pasko, J. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(5), 279-283.

-

Castellano, S., Sun, C., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–333. [Link]

- England, D. B., & Jackson, T. A. (2011). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 50(15), 7327–7336.

- Abraham, R. J., & Thomas, W. A. (1965). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society B: Physical Organic, 127-135.

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Spin-spin splitting and coupling. Organic Chemistry at CU Boulder. Retrieved April 1, 2025, from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved April 1, 2025, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). Retrieved April 1, 2025, from [Link]

- The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32.

-

Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. Retrieved April 1, 2025, from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved April 1, 2025, from [Link]

-

ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved April 1, 2025, from [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information.

-

ResearchGate. (n.d.). Chemical shift of NMR spectroscopy for a pyridine and aʹ.... Retrieved April 1, 2025, from [Link]

-

Chekmenev, E. Y., et al. (2015). Hyperpolarized 15N-pyridine Derivatives as pH-Sensitive MRI Agents. PMC - NIH. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved April 1, 2025, from [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

-